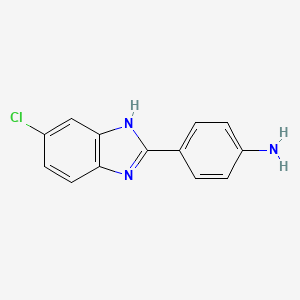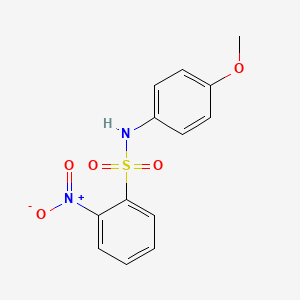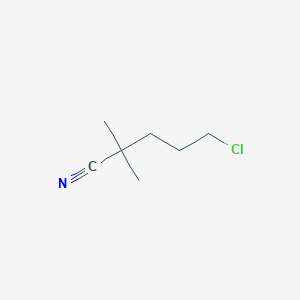
5-Chloro-2,2-dimethylpentanenitrile
概要
説明
5-Chloro-2,2-dimethylpentanenitrile, also known as 5-chloro-2-methylpentanenitrile, is a synthetic compound that is used in a wide variety of scientific research applications. It is an organic compound that is composed of a chlorine atom attached to a pentenenitrile group. Its chemical formula is C5H9ClN and its molecular weight is 113.58 g/mol. 5-Chloro-2,2-dimethylpentanenitrile is a colorless liquid with a boiling point of 77.5°C and a melting point of -8.5°C.
科学的研究の応用
5-Chloro-2,2-dimethylpentanenitrile is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as 5-Chloro-2,2-dimethylpentanenitrileethylpentanoic acid and 5-Chloro-2,2-dimethylpentanenitrileethylpentanamide. It is also used as a reagent for the synthesis of 5-Chloro-2,2-dimethylpentanenitrileethylpentanol, which is used in the manufacture of pharmaceuticals. Additionally, it is used in the synthesis of other compounds for use in organic synthesis.
作用機序
The mechanism of action of 5-chloro-2,2-dimethylpentanenitrile is not well understood. However, it is believed that the chlorine atom in the molecule acts as a nucleophile, attacking the carbon-carbon double bond in the pentenenitrile group and forming a new bond. This reaction is believed to be reversible and is believed to be the primary mechanism of action of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2,2-dimethylpentanenitrile are not well understood. However, it is believed that the compound may have a mild stimulatory effect on the central nervous system. Additionally, it is believed to have a mild sedative effect.
実験室実験の利点と制限
The advantages of using 5-chloro-2,2-dimethylpentanenitrile in laboratory experiments include its low cost, ease of synthesis, and its stability in a variety of conditions. Additionally, the compound is non-toxic and non-carcinogenic. The primary limitation of using the compound in laboratory experiments is its low solubility in water.
将来の方向性
The future directions for research into 5-chloro-2,2-dimethylpentanenitrile include further exploring its biochemical and physiological effects, as well as investigating its potential applications in the pharmaceutical industry. Additionally, further research could be conducted into its use as a starting material for the synthesis of other compounds. Finally, further research into the mechanism of action of the compound could be conducted in order to better understand its effects.
特性
IUPAC Name |
5-chloro-2,2-dimethylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJFOWMZIAASOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294995 | |
| Record name | 5-chloro-2,2-dimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,2-dimethylpentanenitrile | |
CAS RN |
4207-54-9 | |
| Record name | NSC99207 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-2,2-dimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Chloro-2,2-dimethylpentanenitrile in the synthesis of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone?
A1: 5-Chloro-2,2-dimethylpentanenitrile is a crucial starting material in the multi-step synthesis of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone. The synthesis begins by reacting isobutyronitrile with 1-bromo-3-chloropropane to yield 5-Chloro-2,2-dimethylpentanenitrile []. This compound then undergoes a series of reactions, including conversion to 2,2-dimethyladiponitrile, cyclization, and hydrolysis, ultimately leading to the desired final product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

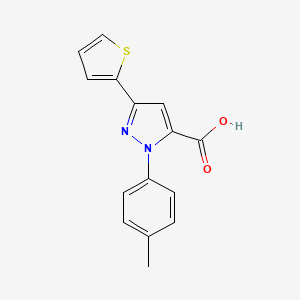
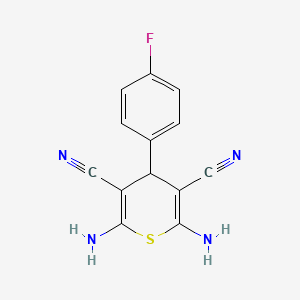







![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)


